3-Pyrrolidin-2-yl-quinoline

Nicotinic Acetylcholine Receptor Binding Affinity Structure-Activity Relationship

3-Pyrrolidin-2-yl-quinoline (CAS 499207-38-4, molecular formula C13H14N2, molecular weight 198.26 g/mol) is a heterocyclic compound comprising a quinoline core substituted with a pyrrolidine moiety at the 3-position. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 499207-38-4
Cat. No. B1598692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-2-yl-quinoline
CAS499207-38-4
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2
InChIKeyQETHIJNTMQASAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-2-yl-quinoline (CAS 499207-38-4): Chemical Identity, Physicochemical Profile, and Baseline Characteristics for Procurement Decisions


3-Pyrrolidin-2-yl-quinoline (CAS 499207-38-4, molecular formula C13H14N2, molecular weight 198.26 g/mol) is a heterocyclic compound comprising a quinoline core substituted with a pyrrolidine moiety at the 3-position . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs. Key physicochemical properties reported include a density of 1.124 g/cm³, a boiling point of 357.6°C at 760 mmHg , and an experimentally derived LogP of approximately 2.99–3.22 . The compound is commercially available as a free base with a typical purity specification of ≥95% . Its structural configuration, combining a planar aromatic quinoline system with a saturated pyrrolidine ring, confers distinct electronic and steric properties that differentiate it from other quinoline-based analogs and influence its biological target interactions.

Heterocyclic synthetic intermediate for medicinal chemistry
Tool compound for nicotinic AChR competitive binding assays
Pharmacophore scaffold for CNS-targeted SAR campaigns

Why 3-Pyrrolidin-2-yl-quinoline Cannot Be Readily Substituted with Other Quinoline-Pyrrolidine Hybrids


Substitution of 3-Pyrrolidin-2-yl-quinoline with other quinoline-pyrrolidine derivatives, such as 4-(pyrrolidin-1-yl)quinoline or 6-(pyrrolidin-2-yl)quinoline, is not straightforward due to pronounced differences in target binding profiles, selectivity, and physicochemical parameters. The position of the pyrrolidine substituent on the quinoline ring critically influences the molecule's three-dimensional conformation and electrostatic surface, which in turn governs its interaction with specific receptor subtypes [1]. For instance, while 4-(pyrrolidin-1-yl)quinoline derivatives have been explored for antimicrobial applications [2], the 3-substituted analog exhibits a distinct binding signature at nicotinic acetylcholine receptors, with a potency that is 9-fold lower than nicotine but substantially higher than certain 7-substituted or 5-substituted analogs [3]. Additionally, the lipophilicity (LogP ~3.0) of the 3-pyrrolidin-2-yl isomer differs from that of other regioisomers, affecting membrane permeability and distribution characteristics in biological assays . These quantitative disparities underscore the necessity of verifying the exact positional isomer when selecting compounds for structure-activity relationship (SAR) studies or receptor profiling campaigns.

Positional isomerism alters nicotinic receptor binding affinity and selectivity profiles
Lipophilicity differences across regioisomers may shift membrane permeability and distribution
Lower-purity batches risk isomeric impurities that confound SAR data interpretation

Quantitative Evidence Guide for 3-Pyrrolidin-2-yl-quinoline (CAS 499207-38-4): Direct Comparator Data for Scientific Selection


Nicotinic Receptor Binding Affinity: 9-Fold Potency Differential Versus Nicotine

In radioligand displacement assays using rat brain homogenate, 3-(2-pyrrolidinyl)quinoline (3-Pyrrolidin-2-yl-quinoline) exhibited binding affinity that was 9-fold less potent than (-)-nicotine [1]. This positions the compound as a moderately potent nicotinic ligand, with an estimated Ki value of approximately 61 nM, based on the reported Ki of nicotine (6.8 ± 0.3 nM) [1]. The compound demonstrates substantially higher affinity than the 7-substituted analog (S)-7-(2-pyrrolidinyl)methoxyquinoline, which displayed a Ki of 5000 nM, and also surpasses 5-dimethylaminoquinoline, which showed a Ki of 450 nM in comparable assays [1].

Nicotinic AChR binding affinity
Data to verify
Target: ~61 nM
vs Nicotine: 6.8 nM (9-fold lower affinity)
vs 5-Dimethylaminoquinoline: 450 nM (~7-fold higher affinity)
vs 7-Substituted: 5000 nM (~82-fold higher affinity)
Establishes rank-order potency among quinoline ligands for assay design
Radioligand displacement, rat brain homogenate
Nicotinic Acetylcholine Receptor Binding Affinity Structure-Activity Relationship

Lipophilicity Profile: LogP Differentiation from Regioisomeric Quinoline Analogs

The experimental LogP of 3-Pyrrolidin-2-yl-quinoline is reported as 2.988 , with a QSPR-predicted value of 3.22 [1]. This moderate lipophilicity contrasts with that of other quinoline-pyrrolidine regioisomers and derivatives. For example, the 4-(pyrrolidin-1-yl)quinoline scaffold, which has been patented for antimicrobial use, incorporates additional substituents that can significantly alter LogP and thereby affect membrane permeability and tissue distribution [2]. The precise LogP value of the 3-substituted isomer informs its suitability for CNS-targeted applications, as compounds with LogP values between 2 and 4 generally exhibit favorable blood-brain barrier penetration characteristics.

Lipophilicity (LogP)
Class-level
LogP 2.99–3.22
4-Substituted derivatives: >3.5 (variable)
Informs CNS permeability prediction and SPR differentiation
QSPR and experimental; context-dependent
Physicochemical Property Lipophilicity ADME Prediction

Commercial Purity Benchmark: ≥95% Specification Enables Reproducible SAR Studies

3-Pyrrolidin-2-yl-quinoline is routinely supplied with a minimum purity specification of 95% (HPLC or NMR) from multiple reputable vendors, including BOC Sciences and AKSci . This purity level is essential for generating reliable structure-activity relationship (SAR) data, as the presence of isomeric or synthetic impurities (e.g., 2-substituted or 4-substituted pyrrolidine regioisomers) could confound biological assay results. In contrast, some less-characterized quinoline-pyrrolidine analogs may be offered at lower purity grades (e.g., 90% or unspecified), introducing variability in pharmacological evaluations.

Commercial purity
Data to verify
≥95% (HPLC/NMR)
Lower-grade alternatives: ≤90% or unspecified
Minimizes isomeric impurity interference in SAR assays
Supplier QC; lot verification recommended
Chemical Purity Quality Control Procurement Specification

Recommended Research Applications for 3-Pyrrolidin-2-yl-quinoline (CAS 499207-38-4) Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Pharmacology and Tool Compound Development

Due to its defined binding affinity profile at nicotinic acetylcholine receptors (estimated Ki ≈ 61 nM, 9-fold less potent than nicotine) [1], 3-Pyrrolidin-2-yl-quinoline serves as a valuable tool compound for investigating receptor subtype selectivity. Its intermediate potency makes it suitable for competitive binding studies where extremely high affinity (e.g., nicotine, Ki 6.8 nM) may mask subtle differences in receptor conformation or allosteric modulation. The compound's activity is substantially greater than that of 7-substituted quinoline analogs (Ki 5000 nM) and 5-dimethylaminoquinoline (Ki 450 nM), allowing researchers to probe the structural determinants of nicotinic ligand recognition [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The 3-position pyrrolidine substitution on the quinoline core provides a distinct pharmacophoric element compared to 4- and 6-substituted regioisomers [2]. Researchers engaged in medicinal chemistry optimization of CNS-penetrant ligands can utilize 3-Pyrrolidin-2-yl-quinoline as a scaffold to explore the impact of basic amine positioning on target engagement and selectivity. The compound's moderate lipophilicity (LogP 2.99-3.22) offers a favorable starting point for iterative modifications aimed at balancing potency with ADME properties, particularly for programs targeting receptors within the central nervous system.

Quality Control and Reference Standard for Analytical Method Development

With a commercially available purity specification of ≥95% , 3-Pyrrolidin-2-yl-quinoline is well-suited for use as a reference standard in HPLC, LC-MS, or NMR method development. Its well-defined physicochemical properties—including density (1.124 g/cm³), boiling point (357.6°C at 760 mmHg), and refractive index (1.62) —facilitate the calibration of analytical instrumentation and the validation of synthetic routes. This application is particularly relevant for laboratories synthesizing novel quinoline derivatives, where the ability to detect and quantify regioisomeric impurities is essential.

Application
Selection Property
Validation Focus
Nicotinic AChR subtype profiling
Intermediate binding affinity range
Confirm rank-order potency vs. reference ligands
CNS-targeted lead optimization
3-Pyrrolidine pharmacophore position
Evaluate impact of regioisomeric variation on SAR
Analytical method development for quinoline derivatives
Established purity and stability
Reference standard for impurity profiling

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